C–I vs. C–Cl Bond Reactivity Orthogonality Enables Predictable Sequential Cross-Coupling
In 7-chloro-6-iodo-1H-quinazolin-4-one, the C6-iodo bond undergoes preferential palladium-catalyzed cross-coupling before the C7-chloro bond. The general reactivity order for C(sp²)–halogen bonds in metal-catalyzed cross-coupling is C–I > C–Br >> C–Cl [1]. For chloro-iodo quinazoline derivatives specifically, cross-coupling proceeds first through the intrinsically more reactive C(sp²)–I bond, with the C(sp²)–Cl bond remaining available for subsequent transformations [2]. In contrast, chloro-bromo substituted quinazolines show reversed or mixed selectivity: the C(4)–Cl bond, activated by an α-nitrogen effect (BDE 84.8 kcal/mol), often reacts preferentially over the weaker C(sp²)–Br bond (BDE 83 kcal/mol at B3LYP level) [1][2].
| Evidence Dimension | Cross-coupling regioselectivity order |
|---|---|
| Target Compound Data | C6-I reacts first; C7-Cl preserved for second step |
| Comparator Or Baseline | Chloro-bromo quinazolines: C(4)-Cl (BDE 84.8 kcal/mol) often reacts before C–Br (BDE 83 kcal/mol) due to α-nitrogen activation |
| Quantified Difference | Reversal of selectivity: chloro-iodo systems favor C–I first; chloro-bromo systems often favor C–Cl first |
| Conditions | Palladium-catalyzed Sonogashira and Suzuki-Miyaura cross-coupling; B3LYP-level theoretical calculations |
Why This Matters
The predictable C6-iodo-first reactivity eliminates the regioselectivity ambiguity inherent in chloro-bromo analogs, reducing the need for protecting-group strategies during multi-step synthesis.
- [1] Mphahlele, M. J.; Paumo, H. K. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014, 19, 17435–17463. View Source
- [2] Mphahlele, M. J.; Paumo, H. K.; Rhyman, L.; Ramasami, P. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules 2015, 20, 14656–14683. View Source
